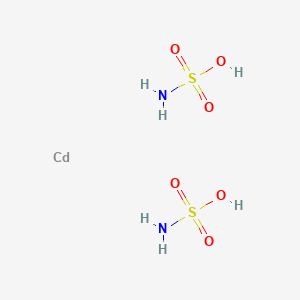

Cadmium disulphamate

Description

Cadmium disulphamate (CAS 14566-86-0) is a cadmium salt derived from sulphamic acid (H₃NSO₃). It is structurally represented as Cd(SO₃NH₂)₂. This compound is regulated under chemical restriction lists due to its toxicity and environmental persistence. It is classified as a hazardous substance, with specific prohibitions on its use in industrial applications unless under strict safety protocols .

Properties

CAS No. |

14017-36-8 |

|---|---|

Molecular Formula |

CdH4N2O6S2 |

Molecular Weight |

306.6 g/mol |

IUPAC Name |

cadmium;sulfamic acid |

InChI |

InChI=1S/Cd.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4) |

InChI Key |

BSMFZSLFNSAOPE-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |

Canonical SMILES |

NS(=O)(=O)O.NS(=O)(=O)O.[Cd] |

Origin of Product |

United States |

Chemical Reactions Analysis

Decomposition and Thermal Behavior

Cadmium sulfate undergoes thermal decomposition under specific conditions:

| Temperature Range (°C) | Process | Products | Notes | Source |

|---|---|---|---|---|

| 350–500 | CdO, SO₃ | Oxidative atmosphere required | ||

| >600 | CdO, SO₂, O₂ | Complete decomposition |

Stability Notes :

-

CdSO₄ is stable in dry air but hygroscopic, forming hydrates .

-

Decomposition pathways correlate with oxidative stress mechanisms in biological systems .

Substitution and Ligand Exchange Reactions

Cadmium sulfate participates in ligand substitution, forming complexes:

| Reagent | Reaction | Product | Application | Source |

|---|---|---|---|---|

| NH₃ (aq) | Tetraamminecadmium(II) | Analytical chemistry | ||

| S²⁻ (H₂S) | CdS nanoparticles | Photocatalysis, optoelectronics | ||

| CN⁻ | Tetracyanocadmate | Electroplating |

Critical Parameters :

-

CdS precipitation occurs optimally at pH 6–8; particle size is tunable via sulfide concentration .

-

Ammonia complexes are pH-sensitive, dissociating below pH 8 .

Redox Reactions

Cadmium(II) exhibits limited redox activity but participates in electron-transfer processes:

| Reaction | Conditions | Mechanism | Source |

|---|---|---|---|

| Aqueous, acidic | Single displacement (E° = +0.36 V) | ||

| Molten state | Anodic oxidation of sulfate |

Oxidative Stress in Biology :

Environmental and Biological Reactivity

Regulatory Limits :

Comparison with Similar Compounds

Cadmium Sulfate (CdSO₄)

- CAS Number : 10124-36-4 .

- Properties : Highly water-soluble, used in electroplating, pigments, and stabilizers.

- Toxicity: Classified as a Category 1B carcinogen, mutagen, and reproductive toxin. Acute exposure causes respiratory failure, while chronic exposure leads to kidney and bone damage .

- Regulatory Status : Listed under REACH SVHC (Substances of Very High Concern) with strict handling requirements .

Cadmium Oxalate (CdC₂O₄)

- CAS Number : 814-88-0 .

- Properties : Low solubility in water, used in ceramics and as a precursor for other cadmium compounds.

- Toxicity : Less bioavailable than sulfate forms but still poses renal and respiratory risks upon prolonged exposure .

- Regulatory Status : Monitored under ECHA regulations, with restrictions in consumer products .

Cadmium Perchlorate Hydrate (Cd(ClO₄)₂·xH₂O)

Cadmium Chloride (CdCl₂)

- CAS Number : 10108-64-2 .

- Properties : High solubility, utilized in photovoltaic cells and synthetic chemistry.

- Toxicity : Causes severe gastrointestinal distress and is linked to pulmonary edema .

- Regulatory Status : Restricted in electronics under EU RoHS directives .

Comparative Analysis Table

Key Research Findings

- This compound : Evidence from regulatory documents indicates its inclusion in restricted lists due to insufficient data on safe exposure thresholds, necessitating substitution with less toxic alternatives .

- Cadmium Sulfate : Dominates industrial use but faces declining adoption due to health regulations; Massachusetts reported an 81% reduction in cadmium compound usage since 1990 .

- Toxicity Trends : Sulfate and chloride forms exhibit higher acute toxicity compared to oxalate and disulphamate, but all compounds require stringent occupational safety measures .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cadmium disulphamate, and how can purity be optimized?

- Methodology : Synthesis typically involves controlled reactions between cadmium salts and sulphamic acid derivatives under inert atmospheres to prevent oxidation. Purity optimization requires iterative recrystallization using solvents like ethanol-water mixtures, monitored via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm crystallinity and elemental composition . Particle size reduction (e.g., ball milling) may enhance reaction efficiency, as surface area inversely correlates with leaching rates in similar cadmium compounds .

Q. Which characterization techniques are critical for verifying this compound’s structural and chemical properties?

- Methodology :

- Spectroscopy : Fourier-transform infrared spectroscopy (FTIR) identifies sulphamate functional groups (e.g., S–O and N–H stretches).

- Thermal Analysis : Thermogravimetric analysis (TGA) assesses decomposition temperatures and stability.

- Diffraction : XRD confirms crystal structure, while scanning electron microscopy (SEM) evaluates morphology.

- Elemental Analysis : ICP-MS quantifies cadmium content and detects impurities .

Q. How does pH influence the solubility of this compound in aqueous systems?

- Methodology : Solubility studies should be conducted across a pH gradient (1–14) using buffer solutions. This compound likely exhibits U-shaped solubility curves, with increased dissolution in strongly acidic (pH < 3) and basic (pH > 11) conditions due to ligand protonation/deprotonation. Compare results with analogous cadmium compounds, where solubility minima occur near neutral pH (~10⁻⁵ g/L) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodology :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., temperature, solvent purity).

- Error Source Identification : Test hypotheses about instrumental calibration (e.g., differential scanning calorimetry vs. TGA) or sample hydration states.

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical models (e.g., weighted averages) to reconcile discrepancies .

Q. What experimental designs are recommended for studying this compound’s stability under environmental stressors (e.g., UV light, humidity)?

- Methodology :

- Controlled Aging Experiments : Expose samples to accelerated aging conditions (e.g., 85°C/85% relative humidity) and monitor degradation via XRD and Raman spectroscopy.

- Photolysis Studies : Use UV chambers with wavelength-specific filters to isolate photo-degradation pathways.

- Data Validation : Include control samples (e.g., cadmium sulfate) to benchmark stability .

Q. How can leaching behaviors of this compound in soil matrices be modeled to predict environmental impact?

- Methodology :

- Column Leaching Tests : Simulate rainwater percolation through soil columns spiked with this compound. Measure effluent concentrations using atomic absorption spectroscopy (AAS).

- Geochemical Modeling : Apply software (e.g., PHREEQC) to predict speciation and mobility based on redox potential (Eh) and ionic strength.

- Comparative Data : Reference cadmium telluride leaching studies, where surface oxidation layers alter dissolution kinetics .

Q. What strategies mitigate interference from coexisting ions during this compound quantification in complex matrices?

- Methodology :

- Sample Pretreatment : Use chelating resins (e.g., EDTA-functionalized) to selectively bind cadmium.

- Chromatographic Separation : High-performance liquid chromatography (HPLC) with ion-pairing agents can isolate sulphamate derivatives.

- Validation : Spike-and-recovery experiments in synthetic matrices (e.g., simulated wastewater) to validate accuracy .

Methodological Best Practices

- Data Presentation : Use tables to summarize key parameters (e.g., pH vs. solubility, particle size vs. leaching rate) and append raw data (e.g., NMR spectra, TGA curves) for reproducibility .

- Literature Review : Leverage databases like Web of Science and PubMed with keywords: "cadmium sulphamate synthesis," "environmental fate of cadmium compounds." Exclude non-peer-reviewed sources .

- Hypothesis Formulation : Frame questions around gaps identified in existing literature, such as "How does ligand geometry affect this compound’s reactivity compared to monosulphamate analogs?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.